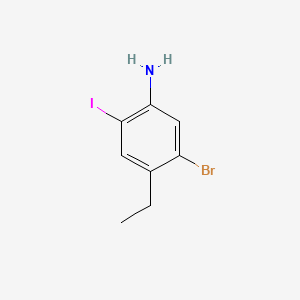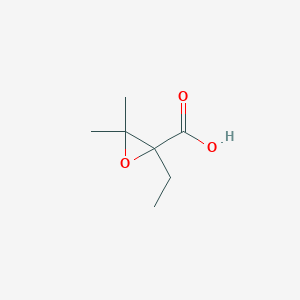
3,3-Dimethylthiochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylthiochroman-4-one is a sulfur-containing heterocyclic compound. It belongs to the class of thiochromanones, which are structurally related to chromanones but contain a sulfur atom in place of an oxygen atom in the pyran ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylthiochroman-4-one typically involves the condensation of 3,3-dimethyl-2-butanone with thiophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate thioether, which undergoes cyclization to yield the desired thiochromanone. Commonly used acids for this reaction include hydrochloric acid and sulfuric acid, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylthiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiochromanones.
Scientific Research Applications
3,3-Dimethylthiochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound exhibits significant biological activities, including antimicrobial and antileishmanial properties.
Medicine: Due to its biological activities, this compound is being explored as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylthiochroman-4-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to the inhibition of cysteine proteases in the Leishmania parasite. The compound’s sulfur atom plays a crucial role in forming covalent bonds with the active site of the enzyme, thereby inhibiting its activity. Further studies are required to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
Chroman-4-one: Lacks the sulfur atom and exhibits different biological activities.
Thiochroman-4-one: Similar structure but without the 3,3-dimethyl substitution.
Flavanone: Contains a similar core structure but with different substituents and biological properties.
Uniqueness: 3,3-Dimethylthiochroman-4-one is unique due to the presence of both the sulfur atom and the 3,3-dimethyl substitution. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
27943-36-8 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3,3-dimethyl-2H-thiochromen-4-one |
InChI |
InChI=1S/C11H12OS/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,7H2,1-2H3 |
InChI Key |
XHPQROKSTPPIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)



![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)



![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)

